molecular formula C14H28O2 B3044303 Methyl 10-methyldodecanoate CAS No. 5129-65-7

Methyl 10-methyldodecanoate

Cat. No.: B3044303
CAS No.: 5129-65-7
M. Wt: 228.37 g/mol
InChI Key: TXYNTTGOJGLDCB-UHFFFAOYSA-N
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Description

Methyl 10-methyldodecanoate is an organic compound with the molecular formula C₁₄H₂₈O₂. It is a methyl ester derivative of 10-methyldodecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 10-methyldodecanoate can be synthesized through the esterification of 10-methyldodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 10-methyldodecanoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 10-methyldodecanoate involves its interaction with various molecular targets, primarily through its ester functional group. It can undergo hydrolysis to release 10-methyldodecanoic acid, which can then participate in metabolic pathways. The ester group can also interact with enzymes and other proteins, influencing biological processes .

Comparison with Similar Compounds

    Methyl dodecanoate: Similar in structure but lacks the methyl group at the 10th position.

    Methyl 10-methylundecanoate: Similar but with a shorter carbon chain.

    Methyl 10-methyltetradecanoate: Similar but with a longer carbon chain.

Uniqueness: Methyl 10-methyldodecanoate is unique due to the presence of the methyl group at the 10th position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other methyl esters and contributes to its specific applications in research and industry .

Properties

IUPAC Name

methyl 10-methyldodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-4-13(2)11-9-7-5-6-8-10-12-14(15)16-3/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYNTTGOJGLDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334618
Record name Methyl 10-methyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-65-7
Record name Methyl 10-methyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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